molecular formula C7H5N3O2 B2819660 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS No. 1895027-47-0

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid

Cat. No. B2819660
CAS RN: 1895027-47-0
M. Wt: 163.136
InChI Key: UOTXKOZTZRZXBZ-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A common method includes the reaction of 5-aminopyrrolo[2,3-b]pyrazine with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine, which is then converted to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid through acid hydrolysis .


Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid consists of a pyrrole ring and a pyrazine ring . The InChI code for the compound is 1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12) .


Physical And Chemical Properties Analysis

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 163.14 . The compound is soluble in common polar solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .

Scientific Research Applications

Antimicrobial Activity

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid derivatives have shown significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests that they could be used in the treatment of diseases characterized by inflammation, such as arthritis or asthma .

Antiviral Activity

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid derivatives have exhibited antiviral activities . This makes them potential candidates for the development of new antiviral drugs .

Antioxidant Activity

These compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antitumor Activity

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid derivatives have demonstrated antitumor properties . This suggests that they could be used in the treatment of various types of cancer .

Kinase Inhibitory Activity

These compounds have shown more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Because phosphorylation of a protein changes its function, the kinase activity of a protein plays a crucial role in a multitude of cellular processes .

Drug Discovery Research

The pyrrolopyrazine structure, which includes 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, is an attractive scaffold for drug discovery research . This means that these compounds could be used as a starting point for the development of new drugs .

JAK3 Inhibition

A novel series of ATP-competitive Janus kinase 3 (JAK3) inhibitors based on the 5H-pyrrolo [2,3-b]pyrazine scaffold have been discovered . JAK3 is an enzyme that in humans is encoded by the JAK3 gene. It is involved in signaling pathways for the development and function of immune cells .

Future Directions

Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTXKOZTZRZXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(N=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid

CAS RN

1895027-47-0
Record name 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid
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